molecular formula C9H8N2S B2819568 4-(Pyridin-4-yl)thiophen-2-amine CAS No. 692889-16-0

4-(Pyridin-4-yl)thiophen-2-amine

Cat. No.: B2819568
CAS No.: 692889-16-0
M. Wt: 176.24
InChI Key: CZMBSPFWRYOPOP-UHFFFAOYSA-N
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Description

4-(Pyridin-4-yl)thiophen-2-amine is a heterocyclic compound that contains both a pyridine and a thiophene ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of both nitrogen and sulfur atoms in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-4-yl)thiophen-2-amine typically involves the formation of the thiophene ring followed by the introduction of the pyridine moiety. One common method is the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-4-yl)thiophen-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

4-(Pyridin-4-yl)thiophen-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyridin-4-yl)thiophen-2-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-4-yl)thiazol-2-amine: This compound is similar in structure but contains a thiazole ring instead of a thiophene ring.

    2-(Pyridin-2-yl)thiophene: This compound has the pyridine ring attached at the 2-position of the thiophene ring.

Uniqueness

4-(Pyridin-4-yl)thiophen-2-amine is unique due to the specific positioning of the pyridine and thiophene rings, which can influence its reactivity and interaction with biological targets. This unique structure allows for specific applications in drug development and material science that may not be achievable with other similar compounds .

Properties

IUPAC Name

4-pyridin-4-ylthiophen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-9-5-8(6-12-9)7-1-3-11-4-2-7/h1-6H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMBSPFWRYOPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CSC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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